molecular formula C22H27N5O2S B2442335 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide CAS No. 898622-58-7

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide

Cat. No.: B2442335
CAS No.: 898622-58-7
M. Wt: 425.55
InChI Key: YQXIYVAKLMFMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl and butylphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and aromatic amides, such as:

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide is a novel organic molecule that exhibits significant potential in medicinal chemistry. Characterized by a triazole ring and a sulfanyl group, this compound has attracted attention for its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C20H23N5O2SC_{20}H_{23}N_{5}O_{2}S with a molecular weight of 397.5 g/mol. Its structure includes:

  • A triazole ring that is known for its biological activity.
  • An amino group which can participate in various biochemical interactions.
  • A methoxyphenyl group that enhances solubility and bioactivity.
  • A sulfanyl group that may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant biological activities. This specific compound has been investigated for the following activities:

Antimicrobial Activity

Triazole derivatives have been shown to possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit essential bacterial enzymes, similar to other sulfonamide derivatives. The mechanism of action likely involves binding to the active sites of these enzymes, thereby disrupting bacterial metabolism .

Anticancer Potential

The unique combination of functional groups in this compound suggests potential anticancer activity. Triazole derivatives have been implicated in inhibiting pathways involved in cancer progression. For instance, studies have shown that certain triazole compounds can inhibit key enzymes involved in tumor growth .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of similar compounds:

StudyFindings
Investigated antibacterial activity against Staphylococcus aureus and E. coli, showing promising results for triazole derivatives.
Highlighted the chemopreventive effects of mercapto-substituted 1,2,4-triazoles on cancer cells with significant inhibition observed.
Suggested potential for this compound as an antimicrobial agent based on structural similarities with known active compounds.

Case Studies

  • Antimicrobial Screening : In vitro studies conducted on various triazole derivatives demonstrated effective inhibition against multiple bacteria strains including E. coli and S. aureus. The compounds were tested using agar disc-diffusion methods at a concentration of 1 mM in DMSO, revealing significant antibacterial activity .
  • Anticancer Activity : A study focused on triazole-thiones indicated their potential as anticancer agents through inhibition of specific metabolic pathways involved in cancer cell proliferation . The tested compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that:

  • The sulfanyl group may facilitate nucleophilic attack on electrophilic centers within target proteins.
  • The triazole ring can engage in hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity towards targets such as enzymes or receptors involved in disease pathways.

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-3-4-5-16-6-10-18(11-7-16)24-21(28)15-30-22-26-25-20(27(22)23)14-17-8-12-19(29-2)13-9-17/h6-13H,3-5,14-15,23H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXIYVAKLMFMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.